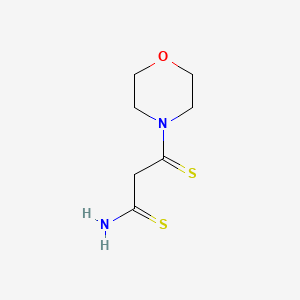

3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide

Description

Properties

IUPAC Name |

3-morpholin-4-yl-3-sulfanylidenepropanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS2/c8-6(11)5-7(12)9-1-3-10-4-2-9/h1-5H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSUABJOJVYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide typically involves the reaction of morpholine with a suitable thioamide precursor. One common method involves the reaction of morpholine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then alkylated with a suitable alkyl halide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The thioamide group can be reduced to form amines.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential as an antimicrobial and antifungal agent.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide involves its interaction with biological targets such as enzymes and proteins. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Structural Complexity :

- The target compound’s morpholine and thioamide groups contrast with the chromone-phosphorus hybrid in Compound 2 () and the phthalimide core in . These differences influence electronic properties; for example, the morpholine ring enhances solubility in polar solvents, while the chromone group in Compound 2 may contribute to fluorescence or charge-transfer properties .

This contrasts with the sulfonyl/sulfinyl groups in benzimidazole derivatives (), which are less nucleophilic but critical for proton-pump inhibition .

Applications: While 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide lacks documented applications, analogs like Compound 2 () are studied for optical electronics, and phthalimide derivatives () are polymer precursors.

Synthesis Challenges: The target compound’s discontinuation () contrasts with the robust synthesis of benzimidazole derivatives () and chromone-phosphorus compounds ().

Biological Activity

3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide, also known by its CAS number 791807-96-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a thioamide group, which contribute to its unique reactivity and biological properties. The morpholine moiety is known for its ability to enhance solubility and bioavailability, while the thioamide group is crucial for its interaction with biological targets.

3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide acts as a multi-target-directed ligand , interacting with various molecular targets. It has been shown to inhibit specific enzymes and modulate receptor activity, leading to alterations in biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes such as α-glucosidase, which is involved in carbohydrate metabolism.

- Antioxidant Activity : Exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Effects : Demonstrates antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Biological Activities

The biological activities of 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide have been extensively studied. Below is a summary of its key activities:

| Activity | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage; potential use in treating oxidative stress-related diseases. |

| Antibacterial | Effective against various bacterial strains; potential for antibiotic development. |

| Antifungal | Shows activity against fungal pathogens; could lead to new antifungal therapies. |

| α-Glucosidase Inhibition | Reduces glucose absorption; potential use in diabetes management. |

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Antioxidant Research : In vitro assays indicated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, highlighting its antioxidant capacity.

- Diabetes Management : Research showed that the compound effectively inhibited α-glucosidase activity in vitro, indicating its potential role in managing postprandial blood glucose levels in diabetic patients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Morpholin-4-yl)-3-sulfanylidenepropanethioamide, and how can purity be maximized?

- Methodology : The compound can be synthesized via phosphonium salt intermediates using reactions involving propargyl iminium salts and phosphines (e.g., triphenylphosphine). Key steps include low-temperature reaction conditions (-78°C to 20°C), solvent selection (dry CH₂Cl₂), and purification via ether precipitation . Purity is ensured through iterative washing and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving 3D coordinates and confirming bond geometries. Computational tools like DFT can supplement experimental data by modeling electronic environments. For accurate results, combine crystallographic data (e.g., spatial coordinates ) with spectroscopic analysis (NMR, IR) .

Q. What experimental approaches determine solubility and thermal stability?

- Methodology : Perform gravimetric solubility tests in solvents like DMSO, ethanol, and water at controlled temperatures. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points and phase transitions .

Advanced Research Questions

Q. How do electronic properties (e.g., charge distribution) influence reactivity in catalytic or biological systems?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. Compare computational results with experimental reactivity data (e.g., nucleophilic attack sites) to identify structure-activity relationships .

Q. What mechanisms explain its reactivity with electrophiles or nucleophiles in complex organic syntheses?

- Methodology : Employ kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., ¹⁸O/²H) to track reaction pathways. For example, the sulfanylidene group may act as a thiocarbonyl electrophile, reacting with amines or thiols. Mechanistic insights can be cross-validated via LC-MS and ³¹P NMR .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodology : Apply the Cremer-Pople puckering parameters to analyze ring puckering in the morpholine moiety. Use SHELXD/SHELXE for high-throughput phasing of twinned or low-resolution datasets. Discrepancies in bond angles or torsional strains can be addressed by refining against high-resolution synchrotron data .

Q. What strategies improve the design of analogs with enhanced bioactivity or material properties?

- Methodology : Replace the morpholine ring with piperidine or thiomorpholine derivatives to modulate lipophilicity. Introduce substituents (e.g., nitro, fluoro) at the phenylpropenone moiety to enhance electronic delocalization. Validate analogs via comparative SAR studies and docking simulations .

Q. How does this compound compare to structurally similar morpholine derivatives in terms of conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.